molecular formula C26H39ClN4O4 B12380154 Thalidomide-NH-C13-NH2 (hydrochloride)

Thalidomide-NH-C13-NH2 (hydrochloride)

Cat. No.: B12380154
M. Wt: 507.1 g/mol
InChI Key: YWXXCTSDQVUVDW-UHFFFAOYSA-N
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Description

Thalidomide-NH-C13-NH2 (hydrochloride) is a derivative of thalidomide, a compound historically known for its use as a sedative and treatment for morning sickness, which later became infamous for causing severe birth defects. Thalidomide-NH-C13-NH2 (hydrochloride) is a cereblon ligand used in the recruitment of CRBN protein, making it a valuable component in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-NH-C13-NH2 (hydrochloride) involves the modification of the thalidomide structure to introduce the NH-C13-NH2 group. This process typically includes the following steps:

Industrial Production Methods

Industrial production of Thalidomide-NH-C13-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-C13-NH2 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Thalidomide-NH-C13-NH2 (hydrochloride) has numerous scientific research applications:

    Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein-protein interactions and cellular pathways.

    Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Thalidomide-NH-C13-NH2 (hydrochloride) exerts its effects by recruiting the CRBN protein, a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The compound’s mechanism of action involves binding to the cereblon protein, which then interacts with the target protein, leading to its degradation via the proteasome pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-NH-C13-NH2 (hydrochloride) is unique due to its specific structural modifications, which enhance its binding affinity and specificity for the CRBN protein. This makes it a valuable tool in targeted protein degradation research and therapeutic development .

Properties

Molecular Formula

C26H39ClN4O4

Molecular Weight

507.1 g/mol

IUPAC Name

4-(13-aminotridecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C26H38N4O4.ClH/c27-17-10-8-6-4-2-1-3-5-7-9-11-18-28-20-14-12-13-19-23(20)26(34)30(25(19)33)21-15-16-22(31)29-24(21)32;/h12-14,21,28H,1-11,15-18,27H2,(H,29,31,32);1H

InChI Key

YWXXCTSDQVUVDW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCCCN.Cl

Origin of Product

United States

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